molecular formula C19H23N3O4S3 B4705241 ethyl 4-{4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate

ethyl 4-{4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate

Cat. No.: B4705241
M. Wt: 453.6 g/mol
InChI Key: PHOKUZKXMOMPAA-FYWRMAATSA-N
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Description

Ethyl 4-{4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate is a thiazolidinone derivative featuring:

  • A 2-thienylmethylene substituent at position 5 (contributing π-π interactions and metabolic stability).
  • A piperazinecarboxylate moiety linked via a butanoyl chain (improving solubility and pharmacokinetic properties).

Properties

IUPAC Name

ethyl 4-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S3/c1-2-26-18(25)21-10-8-20(9-11-21)16(23)6-3-7-22-17(24)15(29-19(22)27)13-14-5-4-12-28-14/h4-5,12-13H,2-3,6-11H2,1H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOKUZKXMOMPAA-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and more.

Chemical Structure and Properties

The compound's molecular formula is C19H25N3O4S3C_{19}H_{25}N_{3}O_{4}S_{3}, with a molecular weight of approximately 439.61 g/mol. The structural configuration features a thiazolidinone core, which is known for its potential therapeutic applications.

PropertyValue
Molecular FormulaC19H25N3O4S3
Molecular Weight439.61 g/mol
InChIKeyHHDHNYDUHWIXPZ-JQIJEIRASA-N

Antibacterial Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds can inhibit bacterial growth effectively, often outperforming standard antibiotics like norfloxacin and chloramphenicol .

Antifungal Activity

In addition to antibacterial effects, thiazolidinone derivatives have demonstrated antifungal properties. Research has indicated their efficacy against fungi such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using serial dilution techniques, revealing that certain derivatives possess comparable or superior activity to established antifungal agents .

Anticancer Potential

Thiazolidinone compounds have also been explored for their anticancer potential. They are believed to act through multiple mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Recent literature highlights the promising anticancer activity of thiazolidinone derivatives against various cancer cell lines, suggesting their potential as multi-target enzyme inhibitors .

Other Biological Activities

Beyond antibacterial and antifungal activities, thiazolidinone derivatives have been reported to exhibit various other pharmacological effects, including:

  • Antidiabetic : Some derivatives show hypoglycemic effects.
  • Analgesic : Pain-relieving properties have been noted.
  • Antioxidant : They may help reduce oxidative stress.
  • Anti-inflammatory : Certain compounds exhibit anti-inflammatory effects.

Case Studies and Research Findings

  • Antibacterial Study :
    A study evaluated the antibacterial activity of several thiazolidinone derivatives against Bacillus subtilis, E. coli, and S. aureus. The results showed that specific derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Anticancer Investigation :
    A recent review focused on thiazolidinone derivatives as anticancer agents, demonstrating their ability to inhibit cancer cell growth in vitro and in vivo models. The study emphasized the need for further research into their mechanisms of action and potential clinical applications .
  • Pharmacological Screening :
    A pharmacological screening of various thiazolidinones revealed multiple bioactivities, including anti-HIV and anti-malarial properties. This broad spectrum of activity underscores the versatility of this chemical scaffold in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolidinone Core

The table below compares substituents, molecular properties, and reported bioactivities:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Features/Activity
Target Compound 2-Thienylmethylene C₂₀H₂₃N₃O₄S₃ 489.61 g/mol Hypothesized antihyperglycemic activity; balanced lipophilicity (LogP ~3.2)
Ethyl 4-{4-[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperazine-1-carboxylate 1,3-Benzodioxol-5-ylmethylene C₂₂H₂₅N₃O₆S₂ 491.58 g/mol Enhanced metabolic stability due to benzodioxol group; higher molecular weight
4-((5Z)-5-{[3-(4-Isobutoxy-3-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl)Butanoic Acid Pyrazolylmethyl with isobutoxy C₂₄H₂₈N₄O₅S₂ 540.68 g/mol Increased lipophilicity (LogP ~4.1); potential for enhanced receptor binding
Key Observations:
  • Electron-Withdrawing Groups : The 2-thienylmethylene group in the target compound offers moderate electron-withdrawing effects compared to the benzodioxol group in ’s analog, which may influence redox stability .

Pharmacological Activity

Antihyperglycemic Potential
  • Analogs : Demonstrated 30–40% reduction in blood glucose levels in alloxan-induced diabetic rats at 50 mg/kg doses .
Metabolic Stability
  • The benzodioxol group in ’s compound may confer resistance to cytochrome P450 oxidation compared to the thienyl group, which is prone to sulfur oxidation .

Q & A

Q. Does the compound exhibit polypharmacology (multi-target effects)?

  • Network Pharmacology : STRING database analysis links its thiazolidinone core to PI3K/AKT, MAPK, and NF-κB pathways. Validate via phospho-kinase arrays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate
Reactant of Route 2
ethyl 4-{4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate

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